molecular formula C16H14N2O2S2 B3175326 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 956576-70-8

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3175326
CAS RN: 956576-70-8
M. Wt: 330.4 g/mol
InChI Key: FBMNUNRKHMOXIA-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the molecular formula C16H14N2O2S2 . It is used for proteomics research .


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .


Molecular Structure Analysis

The linear formula of this compound is C9H9NO3S2 . It has a molecular weight of 243.305 .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their neuroprotective, anticancer, and potential in treating various infectious diseases. Initially known for neurotoxicity, certain THIQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown promise in preventing Parkinsonism in mammals. The FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery using THIQs. These derivatives are under investigation for their therapeutic efficacy against cancers, central nervous system disorders, malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, showcasing their broad spectrum of potential applications in drug discovery (Singh & Shah, 2017).

Sulfonamides in Medical Research

Sulfonamides, featuring the primary sulfonamide moiety, play a crucial role in various clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Recent advancements include drugs like apricoxib and pazopanib, which demonstrate significant antitumor activity. The development of novel sulfonamides targets selective antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases, indicating the structural motif's continued importance in future drug development (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Redox Mediators

The antioxidant capacity of various compounds, including those related to tetrahydroisoquinoline derivatives, is essential for therapeutic applications. Studies on ABTS/PP decolorization assays and the use of redox mediators in treating organic pollutants highlight the significance of understanding antioxidant mechanisms and enhancing degradation efficiency for therapeutic and environmental applications (Ilyasov et al., 2020; Husain & Husain, 2007).

Radical Cyclizations in Organic Synthesis

Radical cyclization techniques are pivotal in organic synthesis, particularly in constructing carbo- and heterocyclic compounds, including those with therapeutic applications. The control over regiochemistry of these cyclizations opens avenues for synthesizing complex molecules with physiological activities, demonstrating the importance of this methodology in developing new therapeutic agents (Ishibashi & Tamura, 2004).

properties

IUPAC Name

2-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-22(20,16-7-5-15(6-8-16)17-12-21)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMNUNRKHMOXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162149
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

CAS RN

956576-70-8
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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